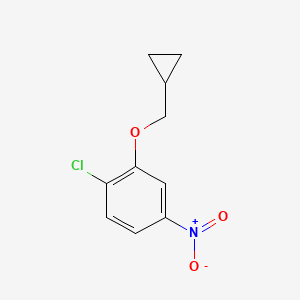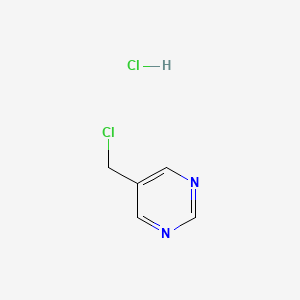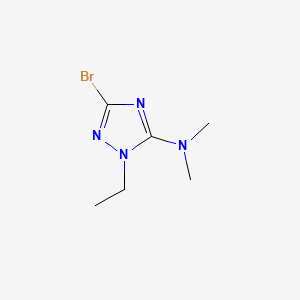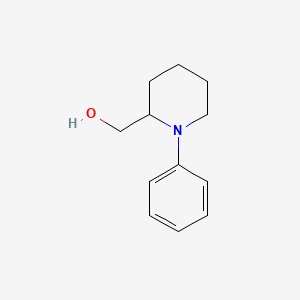
(5-Morpholinopyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Morpholinopyridin-3-yl)methanamine” is a chemical compound with the formula C10H15N3O and a molecular weight of 193.25 . It is used for research purposes and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: C1COCCN1C2=CN=CC(=C2)CN . This notation provides a way to represent the structure of the compound in a linear format.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 193.25 and a molecular formula of C10H15N3O . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Safety and Hazards
The safety data sheet for “(5-Morpholinopyridin-3-yl)methanamine” suggests that it should be stored sealed in a dry environment at 2-8°C . It also provides several precautionary statements, including avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .
Future Directions
While specific future directions for “(5-Morpholinopyridin-3-yl)methanamine” are not available, it’s worth noting that aromatic ketones, which can be synthesized from related compounds, are important pharmaceutical intermediates. Thus, synthetic methods for these compounds have gained extensive attention in recent years .
properties
IUPAC Name |
(5-morpholin-4-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-6-9-5-10(8-12-7-9)13-1-3-14-4-2-13/h5,7-8H,1-4,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTJFKPDTTVFRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744432 |
Source


|
| Record name | 1-[5-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211519-07-1 |
Source


|
| Record name | 1-[5-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)

![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)




![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)

